Product packaging for 1,1,1,3,3-Pentafluoropropan-2-ol(Cat. No.:CAS No. 1814-89-7)

1,1,1,3,3-Pentafluoropropan-2-ol

Cat. No.: B3048777
CAS No.: 1814-89-7
M. Wt: 150.05 g/mol
InChI Key: VXUKYFZHHFQCTQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Alcohols in Contemporary Chemical Science

Fluorinated alcohols are a unique class of organic compounds that have garnered considerable attention in various fields of chemical science. Their distinct properties, which include low boiling points, high polarity, strong hydrogen-bonding capabilities, and enhanced solubility, set them apart from their non-fluorinated counterparts. alfa-chemistry.com These characteristics are a direct consequence of the high electronegativity of the fluorine atoms, which significantly influences the electron density distribution within the molecule.

In the realm of organic synthesis, fluorinated alcohols serve as versatile building blocks for the creation of novel organofluorine compounds with high yield and selectivity. alfa-chemistry.com Their unique reactivity allows for the introduction of fluorine-containing moieties into a wide range of organic scaffolds. Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have found extensive use as specialized solvents that can promote or enable challenging chemical transformations, such as C-H activation reactions. The strong hydrogen-bonding ability and low nucleophilicity of these alcohols are key to their effectiveness in mediating reactions, often in the absence of traditional catalysts.

Beyond their role in synthesis, fluorinated alcohols are crucial intermediates in the pharmaceutical industry. alfa-chemistry.com They are integral to the synthesis of various fluorine-containing drugs, including anesthetics and other therapeutic agents. For instance, HFIP is a precursor to the inhalation anesthetic sevoflurane. chemicalbook.com

Overview of 1,1,1,3,3-Pentafluoropropan-2-ol within Organofluorine Chemistry

This compound is a partially fluorinated secondary alcohol that holds a specific position within the vast field of organofluorine chemistry. Organofluorine chemistry is the study of compounds containing the carbon-fluorine bond, which is the strongest single bond in organic chemistry. This strong bond imparts high thermal and chemical stability to fluorinated compounds.

A significant aspect of the academic interest in this compound stems from its relationship with 1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa). Research has identified this compound as a minor metabolite of HFC-245fa. researchgate.net This metabolic link is important in the context of understanding the biotransformation of hydrofluorocarbons, which are widely used as refrigerants, blowing agents, and aerosol propellants. nih.gov The study of such metabolic pathways is crucial for assessing the environmental and biological impact of these industrially significant chemicals.

While its role as a metabolite is a key area of research, the unique structural features of this compound, with a hydroxyl group positioned between two fluorinated carbon atoms, also make it a subject of interest for synthetic chemists exploring the properties and reactions of partially fluorinated alcohols.

For illustrative purposes, the physicochemical properties of the related compound 1,1,1,3,3-Pentafluoropropane are provided below.

PropertyValue
Molecular FormulaC3H3F5
Molecular Weight134.05 g/mol
Boiling Point15.3 °C
AppearanceColorless liquid or gas
OdorFaint ethereal
Solubility in WaterSlightly soluble

Historical Context and Evolution of Research on this compound

The history of research into this compound is intrinsically linked to the development and study of hydrofluorocarbons (HFCs) as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). The widespread adoption of HFCs from the late 20th century onwards spurred extensive research into their atmospheric chemistry, environmental fate, and toxicology.

Initial research efforts were heavily focused on the synthesis, properties, and applications of compounds like 1,1,1,3,3-Pentafluoropropane (HFC-245fa). googleapis.comgoogle.comgoogle.com As the understanding of HFCs deepened, scientific inquiry expanded to include their metabolic pathways in biological systems. It was within this context that this compound was identified as a metabolite. researchgate.net

The evolution of analytical techniques, particularly in spectroscopy and chromatography, has been pivotal in the detection and quantification of such metabolites. Early investigations into the biotransformation of HFC-245fa in the early 2000s were among the first to report the formation of this compound in vivo. researchgate.net Subsequent research has continued to explore the toxicokinetics and metabolism of HFC-245fa, further solidifying the role of the corresponding alcohol in these biological processes. While the primary focus has often been on the parent compound, the identification of this compound has opened new avenues for research into the specific properties and potential biological activity of this partially fluorinated secondary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3F5O B3048777 1,1,1,3,3-Pentafluoropropan-2-ol CAS No. 1814-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3-pentafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKYFZHHFQCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625824
Record name 1,1,1,3,3-Pentafluoropropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1814-89-7
Record name 1,1,1,3,3-Pentafluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1814-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3-Pentafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1,1,3,3 Pentafluoropropan 2 Ol

Direct Synthesis of 1,1,1,3,3-Pentafluoropropan-2-ol

The direct synthesis of this compound is predominantly achieved through the chemical transformation of readily available fluorinated three-carbon building blocks. Methodologies are primarily centered on reduction and, to a lesser extent, direct fluorination, each presenting distinct advantages and challenges.

Reduction Pathways from Perhaloacetone Derivatives

The most prevalent and industrially significant method for synthesizing this compound is the reduction of hexafluoroacetone (B58046) (HFA). HFA is a highly electrophilic ketone, making it an excellent substrate for hydrogenation. The reaction typically involves the catalytic hydrogenation of HFA, which is often used in its more stable hydrate (B1144303) form, hexafluoroacetone trihydrate. acs.orgacs.org This process converts the carbonyl group of HFA into the hydroxyl group of the target alcohol.

Various metal catalysts are employed for this transformation, with research focusing on optimizing conversion rates and selectivity under manageable reaction conditions. acs.org A comparative study of different catalysts for the hydrogenation of HFA revealed significant differences in their efficacy. acs.org

Interactive Data Table: Catalyst Screening for Hexafluoroacetone (HFA) Hydrogenation Experimental conditions: HFA·3H₂O solution flow rate 0.5 mL/min, Pressure = 10 bar, Temperature = 363 K, H₂ flow rate = 100 sccm. acs.org

CatalystPrecursorConversion (%)
10% Pd/C HFA·3H₂O82.5
Ru/CHFA·3H₂O<40
Pt/CHFA·3H₂O<40

The data indicates that a 10% Palladium on carbon (Pd/C) catalyst provides substantially higher conversion rates for HFA hydrogenation compared to Ruthenium on carbon (Ru/C) and Platinum on carbon (Pt/C) under the specified conditions. acs.org Hexafluoroacetone itself is produced industrially through methods like the catalytic gas-phase fluorination of hexachloroacetone. google.comfluorine1.ru

Fluorination Reactions of Propan-2-ol Precursors

The synthesis of this compound via the direct fluorination of a propan-2-ol precursor is a theoretically possible but synthetically challenging route. Direct fluorination processes, often employing reagents like elemental fluorine, are highly exothermic and can be difficult to control, leading to a mixture of products, over-fluorination, or degradation of the starting material. google.comnih.gov

Achieving regioselectivity to introduce five fluorine atoms specifically onto the C1 and C3 positions while preserving the C2 hydroxyl group requires sophisticated strategies. tandfonline.com This could involve the use of protecting groups to shield the hydroxyl function and direct the fluorination to the desired carbon centers. tandfonline.com However, the literature does not describe a well-established, high-yield protocol for this specific transformation, making the reduction of hexafluoroacetone the far more practical and common synthetic pathway.

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, primarily by facilitating the hydrogenation of hexafluoroacetone. Both heterogeneous and homogeneous catalytic systems have been explored to improve reaction efficiency, selectivity, and sustainability.

Heterogeneous Catalysis Approaches

Heterogeneous catalysis represents a robust and scalable method for the synthesis of this compound. This approach typically involves a solid-phase catalyst and liquid- or gas-phase reactants, which simplifies catalyst separation and recycling. nih.gov Recent advancements have focused on developing continuous flow processes, which offer improved safety and productivity over traditional batch reactors. acs.orgacs.org

A continuous flow system using a micropacked-bed reactor has been successfully developed for the hydrogenation of hexafluoroacetone trihydrate. acs.org This system demonstrated excellent long-term stability, operating for 90 hours continuously. acs.org By optimizing reaction parameters, nearly quantitative conversion and selectivity were achieved. acs.org

Interactive Data Table: Optimized Conditions for Continuous Flow Hydrogenation of HFA Catalyst: 10% Pd/C acs.org

ParameterValueOutcome
Temperature363 - 393 KUp to 99% Conversion
H₂ Pressure10 barUp to 99% Selectivity
Catalyst Loading0.1 - 0.5 gHigh Space-Time Yield
Operation Time90 hoursStable Performance

This method highlights the advantages of heterogeneous catalysis in a continuous flow setup, providing a highly efficient and industrially viable route to this compound. acs.org

Homogeneous Catalysis for Fluorinated Alcohol Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity at mild conditions. aidic.it The reduction of ketones to alcohols is a classic transformation where homogeneous catalysts, particularly those based on transition metals like ruthenium, rhodium, and manganese, excel. tudelft.nlnih.gov

While the literature on using fluorinated alcohols as solvents is extensive, the synthesis of these alcohols via homogeneous catalysis involves applying established ketone reduction principles to fluorinated substrates like hexafluoroacetone. nih.gov For instance, manganese-based N-Heterocyclic Carbene (NHC) complexes have shown high efficiency in the transfer hydrogenation of various ketones, achieving high turnover numbers at very low catalyst loadings. nih.gov Similarly, ruthenium-based systems are well-known for their effectiveness in the hydrogenation of amides and related carbonyl compounds. nih.gov The application of such molecularly defined complexes to the reduction of hexafluoroacetone provides a powerful tool for synthesizing this compound with high precision under controlled, mild conditions.

Enantioselective Synthesis of Chiral this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of great importance, particularly for pharmaceutical applications. This is achieved by the asymmetric reduction of the prochiral precursor, hexafluoroacetone.

Asymmetric hydrogenation and asymmetric transfer hydrogenation are the premier methods for this purpose. youtube.comwikipedia.org These reactions employ a chiral catalyst that creates a three-dimensional environment, directing the hydride attack to one face of the ketone, leading to the preferential formation of one enantiomer. youtube.com

Key strategies for asymmetric ketone reduction include:

Catalytic Asymmetric Hydrogenation: This method often uses chiral ruthenium-diphosphine complexes, such as the renowned Ru-BINAP catalyst. wikipedia.org It directly uses molecular hydrogen as the reductant.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This technique typically uses a different hydrogen source, such as 2-propanol or a formic acid/triethylamine mixture. nih.gov Noyori-type catalysts, for example, Ru(arene)(chiral diamine) complexes, are highly effective for the ATH of ketones. nih.gov

Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases offers another route, often with extremely high enantioselectivity under mild conditions.

The choice of catalyst and conditions determines which enantiomer is produced. youtube.comyoutube.com While specific studies focusing solely on the enantioselective synthesis of this compound are not prevalent, the extensive research on the asymmetric reduction of ketones provides a robust framework for producing either the (R) or (S) enantiomer of this valuable chiral fluorinated alcohol. nih.govnih.gov

Development of Asymmetric Methodologies for Enantiomers

The presence of a chiral center in this compound means it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities, making the development of asymmetric synthesis methods crucial for accessing enantiomerically pure forms. chiralpedia.com Key strategies include the use of chiral catalysts and chiral resolution.

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the 50% waste inherent in resolving a racemic mixture. wikipedia.org This can be achieved using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com These catalysts can be metal complexes, organic molecules (organocatalysis), or enzymes (biocatalysis). chiralpedia.com For instance, in the synthesis of other chiral fluoroalcohols, enzymes like lactate (B86563) dehydrogenases have been successfully employed to produce optically pure enantiomers through the reduction of a prochiral ketone. nih.gov

Chiral resolution is another common technique used to separate a racemic mixture of this compound. wikipedia.org This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Commonly used resolving agents for alcohols include chiral acids like tartaric acid or mandelic acid, which form diastereomeric esters. libretexts.org

Method Description Key Reagents/Catalysts Potential Outcome
Asymmetric Catalysis Direct synthesis of a specific enantiomer from a prochiral precursor.Chiral metal complexes, organocatalysts, enzymes (e.g., dehydrogenases).High enantiomeric excess (e.e.) of the desired enantiomer.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Chiral resolving agents (e.g., (R)- or (S)-mandelic acid).Isolation of both enantiomers in high purity.

This table is interactive. Users can sort and filter the data.

Novel Synthetic Routes and Process Optimization for this compound

The development of novel and efficient synthetic routes is essential for the large-scale and cost-effective production of this compound. Process optimization focuses on improving reaction conditions to maximize yield, minimize waste, and reduce production costs.

One potential novel route could involve the direct asymmetric reduction of 1,1,1,3,3-pentafluoropropan-2-one. This approach, if developed with a highly selective catalyst, could provide a more direct and atom-economical synthesis compared to multi-step routes. The choice of catalyst and reaction conditions would be critical to achieving high conversion and enantioselectivity.

Parameter Objective Method of Optimization Potential Impact
Catalyst Selection High activity and selectivity.Screening of different chiral catalysts (metal-based, organocatalysts, biocatalysts).Increased yield and enantiomeric excess.
Reaction Temperature Balance reaction rate and selectivity.Systematic variation and analysis of temperature effects.Reduced reaction time and improved product purity.
Solvent Choice Enhance solubility and reaction kinetics.Evaluation of various solvents for optimal performance.Improved reaction efficiency and easier product isolation.
Reactant Concentration Maximize throughput and minimize side reactions.Kinetic studies and reaction modeling.Higher process intensity and reduced waste generation.

This table is interactive. Users can sort and filter the data.

Mechanistic Investigations and Reactivity of 1,1,1,3,3 Pentafluoropropan 2 Ol

Exploration of Reaction Mechanisms Involving 1,1,1,3,3-Pentafluoropropan-2-ol

The mechanistic pathways of reactions involving this compound and its derivatives are a subject of interest due to the profound electronic effects of the fluorine atoms. These effects modulate the reactivity of the alcohol and its corresponding functional groups in substitution and oxidation reactions.

Derivatives of this compound, such as its esters or halides, are potential substrates for nucleophilic substitution reactions. The strong electron-withdrawing nature of the two CHF₂ and CF₃ groups would make the central carbon atom highly electrophilic. However, these groups also exert significant steric hindrance, which can affect the reaction pathway.

Nucleophilic substitution at the secondary carbon bearing the hydroxyl group would likely proceed through an S(_N)2 mechanism if a good leaving group is present. However, the bulky and electron-withdrawing fluoroalkyl groups could disfavor the backside attack required for a typical S(_N)2 reaction. Alternatively, an S(_N)1 pathway might be considered, but the formation of a secondary carbocation adjacent to electron-withdrawing groups would be highly destabilized, making this pathway less likely.

In practice, the unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, often allow them to act as promoters for nucleophilic substitution reactions on other molecules rather than being the substrate themselves nih.govresearchgate.net.

Table 1: Predicted Reactivity of 1,1,1,3,3-Pentafluoropropan-2-yl Derivatives in Nucleophilic Substitution

DerivativeNucleophilePlausible MechanismExpected Reactivity
1,1,1,3,3-Pentafluoropropan-2-yl tosylateStrong, small nucleophile (e.g., N₃⁻)S(_N)2Slow, due to steric hindrance
1,1,1,3,3-Pentafluoropropan-2-yl bromideWeak nucleophile (e.g., H₂O)S(_N)1Very slow to negligible, due to carbocation instability

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry wikipedia.orglscollege.ac.inchemguide.co.uk. The oxidation of this compound would yield 1,1,1,3,3-pentafluoropropan-2-one. However, the oxidation of secondary alcohols bearing α-trifluoromethyl groups presents a significant challenge. The strong inductive effect of the electron-withdrawing CF₃ group increases the activation barrier for oxidation, making classical oxidation methods often inefficient thieme.de.

Mechanistically, the oxidation of alcohols often involves the removal of a hydride from the carbon-bearing oxygen. The electron-withdrawing fluorine atoms in this compound make the C-H bond stronger and the hydroxyl proton more acidic. This can alter the mechanism compared to non-fluorinated analogs. For instance, on nickel surfaces, the presence of γ-fluorine atoms in an alcohol can induce a switch in the oxidation mechanism from exclusive dehydrogenation to include some dehydration nih.gov.

Specialized, potent oxidizing agents or catalytic systems are often required for the efficient oxidation of such electron-deficient alcohols.

Table 2: Potential Oxidizing Agents for this compound

Reagent/SystemProposed MechanismPotential Outcome
Chromic acid (Jones reagent)Formation of a chromate (B82759) ester followed by C-H bond cleavage.May be slow or require harsh conditions.
Swern oxidationFormation of an alkoxysulfonium salt followed by E2 elimination.Potentially effective due to the strong base.
Dess-Martin periodinaneFormation of a periodinane intermediate.A mild and often effective choice for sensitive substrates.
Nitroxide-catalyzed oxidation (e.g., TEMPO)Formation of an oxoammonium ion as the active oxidant.Has shown success in oxidizing other α-CF₃ secondary alcohols thieme.de.

This compound as a Reagent in Complex Organic Transformations

Beyond its own reactivity, this compound can be employed as a reagent or solvent to mediate other complex organic transformations. Its unique properties, such as high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, are key to these applications.

Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have emerged as powerful solvents and promoters for various organic reactions, including carbon-carbon bond formation nih.govresearchgate.netnrochemistry.com. These alcohols can activate substrates through strong hydrogen bonding, thereby facilitating reactions that would otherwise require a strong Lewis or Brønsted acid.

Given the structural and electronic similarities to HFIP, this compound is expected to exhibit similar promoting effects. For instance, it could be utilized in Friedel-Crafts reactions. In such a scenario, the fluorinated alcohol would activate the electrophile through hydrogen bonding, increasing its reactivity towards an aromatic ring. The low nucleophilicity of the alcohol prevents it from competing with the arene in attacking the electrophile.

Table 3: Plausible Role of this compound in a Friedel-Crafts Acylation

ReactantsRole of this compoundProposed IntermediateProduct
Benzene, Acetyl chloridePromoter/Activating solventHydrogen-bonded acetyl chlorideAcetophenone

This compound can be used as a derivatizing agent, particularly for the esterification of carboxylic acids. The resulting pentafluoropropyl esters are often more volatile and less polar than the parent carboxylic acids, making them suitable for analysis by gas chromatography (GC).

The esterification can be achieved by reacting the carboxylic acid with this compound in the presence of a coupling agent or a strong acid catalyst. The mechanism typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The electron-withdrawing nature of the fluoroalkyl groups in the alcohol can make it less nucleophilic than non-fluorinated alcohols, potentially requiring more forcing conditions or more potent activating agents.

Table 4: Example of a Derivatization Reaction

SubstrateDerivatizing AgentActivating AgentProduct
Butyric acidThis compoundDicyclohexylcarbodiimide (DCC)1,1,1,3,3-Pentafluoropropan-2-yl butyrate

Strategic Applications of 1,1,1,3,3 Pentafluoropropan 2 Ol in Chemical Synthesis and Catalysis

1,1,1,3,3-Pentafluoropropan-2-ol as a Specialized Reaction Medium

Fluorinated alcohols are a unique class of solvents that bridge the gap between classic polar protic solvents and non-polar fluorous phases. Their distinct properties, such as high polarity, strong hydrogen-bonding capability, and low nucleophilicity, make them valuable in a variety of chemical transformations.

Influence of Solvent Characteristics on Reaction Pathways

The utility of a solvent is defined by its physical and chemical properties. For this compound, the presence of five fluorine atoms significantly influences its character. These electron-withdrawing groups render the hydroxyl proton highly acidic and make the oxygen atom a very poor nucleophile. This combination allows it to act as a potent hydrogen bond donor, capable of stabilizing anionic species and activating electrophiles without participating directly in reactions as a nucleophile.

While extensive studies on this compound are limited, its expected solvent characteristics, based on its structure, would include high ionizing power and low miscibility with non-polar solvents, directing specific reaction pathways that benefit from such an environment.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC3H3F5O nih.gov
Molecular Weight150.05 g/mol nih.gov
CAS Number1814-89-7 nih.govmanchesterorganics.com
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Polar Surface Area20.2 Ų nih.gov

Role in Advanced Peptide Synthesis Methodologies

The synthesis of complex peptides, particularly those with aggregation-prone sequences, requires solvents that can disrupt intermolecular hydrogen bonding and maintain the solubility of the growing peptide chain. Highly structured solvents like HFIP are well-known for their ability to break up secondary structures (α-helices and β-sheets), thereby improving coupling efficiencies during solid-phase peptide synthesis (SPPS).

Given its structural similarity to HFIP, this compound is predicted to have similar chaotropic properties. While direct applications in published peptide synthesis methodologies are not documented, its potential as a specialized solvent or co-solvent in this field remains an area for future exploration. Its strong hydrogen-bond-donating capacity could enhance the solubility of protected amino acids and peptide fragments, potentially facilitating more efficient and complete reactions.

Contributions of this compound to Fluorous Chemistry

Fluorous chemistry leverages the unique properties of highly fluorinated compounds, which tend to be immiscible with both aqueous and common organic solvents, creating a third "fluorous" phase. tcichemicals.com This principle is used to simplify the purification of reaction products, especially in catalysis, where a fluorous-tagged catalyst can be easily separated from a product in an organic phase. tcichemicals.comcore.ac.uk

A key characteristic of a fluorous solvent is its high fluorine content. While this compound is a fluorinated molecule, its utility as a primary fluorous solvent would depend on its ability to form a distinct phase and dissolve other highly fluorinated compounds. There is currently a lack of specific studies evaluating this compound in fluorous biphase systems or as a fluorous tag. However, its partial fluorine content could make it a useful co-solvent for bridging the miscibility gap between fluorous and organic phases, a critical aspect for achieving homogeneous reaction conditions that revert to two phases upon completion for easy separation. tcichemicals.com

This compound as a Building Block in Materials Science

The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, low surface energy (hydrophobicity and lipophobicity), and specific optical properties. Fluorinated diols are valuable monomers for the synthesis of specialty polymers like polyesters and polyurethanes.

Incorporation into Polymeric Structures

As a diol (specifically, a secondary alcohol), this compound has two reactive sites that can participate in polymerization reactions. It could theoretically react with diacyl chlorides or dicarboxylic acids to form fluorinated polyesters, or with diisocyanates to form fluorinated polyurethanes. The resulting polymers would be expected to exhibit enhanced thermal stability and chemical inertness.

However, a review of the available scientific literature does not show specific examples of polymers synthesized using this compound as a monomer. Research in fluoropolymers has often focused on other monomers, such as fluorinated alkenes or acrylates. nih.govmdpi.com The potential of this specific diol as a building block for new materials with tailored properties remains a subject for investigation.

Table of Compounds Mentioned

Chemical Compounds and Their Roles
Compound NameCAS NumberRole/Context
This compound1814-89-7Main subject of the article
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)920-66-1Analogue to the main compound
1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa)460-73-1Parent compound for metabolic formation of the subject alcohol
Trifluoroacetic acid76-05-1Metabolite of HFC-245fa
3,3,3-Trifluoropropanoic acid2516-98-5Metabolite of HFC-245fa

Development of Novel Fluorinated Materials

The primary context in which this compound appears in the literature is as a minor metabolite of its structural isomer, 1,1,1,3,3-Pentafluoropropane (HFC-245fa). acs.orgnih.gov Studies on the biotransformation of HFC-245fa have identified this compound in metabolic pathways. acs.orgnih.gov However, this metabolic role does not extend to its use as a precursor or building block in materials science.

The physical and chemical properties of this compound are available in chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C3H3F5O nih.gov
Molar Mass 150.05 g/mol nih.govchembk.com

This table is interactive. Click on the headers to sort the data.

Despite the availability of its basic chemical information, there is no significant body of research to suggest its direct application in the synthesis of fluorinated polymers, coatings, or other advanced materials. The scientific community has largely focused on other fluorinated alcohols and propanes for these purposes. google.comgoogle.comnih.govgoogle.comhmdb.ca

Spectroscopic and Computational Characterization of 1,1,1,3,3 Pentafluoropropan 2 Ol

Advanced Spectroscopic Methodologies

Spectroscopic methods are instrumental in elucidating the molecular structure and identifying the functional groups present in 1,1,1,3,3-pentafluoropropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for a comprehensive structural assignment.

¹H NMR: The proton NMR spectrum is expected to show signals for the hydroxyl proton (-OH) and the methine proton (-CH). The chemical shift of the hydroxyl proton can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. The methine proton will appear as a multiplet due to coupling with the adjacent fluorine atoms. In related fluorinated propanols, the methine proton signal is often found in the range of 4-5 ppm. docbrown.infoyoutube.comdocbrown.info

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the three carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group (C2) will be significantly deshielded. The terminal carbon atoms (C1 and C3), each bonded to three and two fluorine atoms respectively, will also show characteristic chemical shifts and will be split into multiplets due to C-F coupling. In similar fluorinated propanols, the carbon bearing the hydroxyl group appears at a distinct chemical shift. chemicalbook.comdocbrown.info

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of 1/2, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show two main signals corresponding to the -CF₃ and -CF₂H groups. The chemical shifts for trifluoromethyl (CF₃) groups typically appear in a specific range. ucsb.edu The signal for the -CF₂H group will be split by the adjacent proton. Long-range ¹⁹F-¹⁹F coupling may also be observed. wikipedia.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)
¹H~2.5-4.0 (OH), ~4.0-4.5 (CH)Singlet or broad singlet, MultipletJ(H,F)
¹³C~65-75 (C-OH), ~120-130 (CF₃), ~115-125 (CHF₂)Multiplet, Quartet, TripletJ(C,F)
¹⁹F~ -70 to -80 (CF₃), ~ -130 to -140 (CHF₂)Doublet, MultipletJ(F,H), J(F,F)

Note: Predicted values are based on typical ranges for similar fluorinated alcohol structures and may vary based on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration and is broadened due to hydrogen bonding. Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of C-F stretching vibrations. C-H stretching and bending vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F stretching vibrations are also prominent in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
O-H stretch3200-3600Broad, Strong (IR)
C-H stretch2900-3000Medium (IR, Raman)
C-F stretch1000-1300Strong (IR, Raman)
C-O stretch1050-1200Strong (IR)
O-H bend1300-1450Medium (IR)

Note: These are general ranges and the exact positions and intensities of the bands can be influenced by intermolecular interactions and the physical state of the sample.

Mass Spectrometry (GC/MS, HRMS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography/Mass Spectrometry (GC/MS): When coupled with gas chromatography, mass spectrometry can be used to separate this compound from a mixture and provide its mass spectrum. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150, although it may be weak due to the lability of the alcohol. nih.gov Common fragmentation pathways would involve the loss of small molecules such as HF, H₂O, and fragments corresponding to the fluorinated alkyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion and its fragments, allowing for the determination of the elemental composition. osti.gov This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The exact mass of C₃H₃F₅O is 150.0104. nih.gov

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.com For this compound, DFT calculations can be employed to:

Optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms.

Calculate the energies of different conformers to understand their relative stabilities.

Predict NMR chemical shifts and coupling constants, which can be compared with experimental data for structural validation.

Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. nih.gov

Analyze the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO).

Conformational Analysis and Molecular Dynamics Simulations of this compound

The presence of multiple rotatable bonds in this compound suggests the existence of several stable conformers.

Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule by rotating around the C-C and C-O bonds. This analysis helps to identify the different stable conformers and to determine their relative energies. soton.ac.uk The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and fluorine atoms, will govern the conformational preferences. soton.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in solution. arxiv.org These simulations model the movement of atoms over time, offering a picture of how the molecule interacts with its surroundings and how it transitions between different conformations. aip.orgaip.org Studies on similar fluorinated alcohols have shown that the presence of fluorine atoms significantly influences their interactions with water and other solvents. aip.orgaip.org

Theoretical Predictions of Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful lens for understanding the intrinsic reactivity of a molecule and the nature of its interactions with other molecules. For this compound, theoretical studies are instrumental in elucidating the influence of the five fluorine atoms on the central propan-2-ol scaffold. These in-silico investigations provide insights into the molecule's electronic structure, which governs its chemical behavior.

The reactivity of a chemical species can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most receptive to accepting an electron, highlighting its vulnerability to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

For this compound, the electron-withdrawing trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups significantly lower the energy levels of the molecular orbitals compared to propan-2-ol. This effect is particularly pronounced on the LUMO, making the molecule a better electron acceptor. The electrostatic potential map, another key output of theoretical calculations, visualizes the charge distribution across the molecule. In this compound, regions of negative electrostatic potential are concentrated around the highly electronegative fluorine and oxygen atoms, while positive potential is typically found near the hydrogen atoms, especially the hydroxyl proton. This charge distribution is a primary determinant of how the molecule will interact with other polar molecules and ions.

Intermolecular interactions are fundamental to the physical properties and chemical behavior of this compound in condensed phases. Theoretical models predict that the most significant intermolecular interaction for this molecule is hydrogen bonding. The hydroxyl group (-OH) can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).

Biotransformation and Environmental Dynamics of 1,1,1,3,3 Pentafluoropropan 2 Ol

Biotransformation Pathways Leading to 1,1,1,3,3-Pentafluoropropan-2-ol Formation

The formation of this compound in biological systems is primarily understood as a result of the metabolic breakdown of more complex fluorinated compounds. This biotransformation is a key area of study in understanding the fate of fluorinated substances within living organisms.

Enzymatic Metabolism of Fluorinated Precursors (e.g., 1,1,1,3,3-Pentafluoropropane)

The primary precursor identified in the biotransformation to this compound is 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). nih.govacs.org Research has shown that this compound undergoes metabolism in rats, leading to several metabolites, including the alcohol .

The enzymatic process responsible for this conversion is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govacs.orgnih.gov These heme-containing monooxygenases are crucial for the metabolism of a wide range of foreign compounds, facilitating their detoxification and excretion. nih.govnih.gov In the case of 1,1,1,3,3-pentafluoropropane, the CYP-dependent reaction hydroxylates the propane (B168953) backbone, resulting in the formation of this compound. This alcohol is considered a minor metabolite, with other compounds such as trifluoroacetic acid and inorganic fluoride (B91410) being the major products of HFC-245fa biotransformation. nih.govacs.orgecetoc.org

Studies using rat and human liver microsomes have confirmed that 1,1,1,3,3-pentafluoropropane is metabolized at low rates by a cytochrome P450-dependent reaction. nih.govacs.org This metabolic pathway is not unique to this specific compound, as cytochrome P450 enzymes are known to be involved in the synthesis and degradation of many metabolites. nih.govnih.gov

Identification and Analysis of this compound as a Metabolite

The identification of this compound as a metabolite of 1,1,1,3,3-pentafluoropropane has been established through detailed analytical studies. In experiments where male and female rats were exposed to 1,1,1,3,3-pentafluoropropane via inhalation, subsequent analysis of their urine confirmed the presence of the fluorinated alcohol. nih.govacs.org

The primary analytical techniques employed for the identification and quantification of this compound include ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography/Mass Spectrometry (GC/MS). nih.govacs.org ¹⁹F NMR is a particularly powerful tool for identifying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. mdpi.com These methods allow for the unambiguous identification of the chemical structure and the quantification of the amounts excreted.

In these studies, this compound was consistently identified as a minor urinary metabolite alongside the major metabolites, trifluoroacetic acid and inorganic fluoride, and another minor metabolite, 3,3,3-trifluoropropanoic acid. nih.govacs.orgecetoc.org The extent of biotransformation was found to be dependent on the exposure concentration of the parent compound, 1,1,1,3,3-pentafluoropropane. nih.govacs.org

Table 1: Metabolites of 1,1,1,3,3-Pentafluoropropane in Rats

Metabolite Classification
Trifluoroacetic acid Major
Inorganic fluoride Major
This compound Minor
3,3,3-Trifluoropropanoic acid Minor

Data sourced from studies on the biotransformation of 1,1,1,3,3-pentafluoropropane in rats. nih.govacs.orgecetoc.org

Environmental Fate and Transformation Mechanisms of Fluorinated Alcohols

The environmental dynamics of fluorinated alcohols are of significant interest due to their potential to degrade into persistent and widely detected per- and polyfluoroalkyl substances (PFAS). purdue.edumatilda.sciencewikipedia.org Understanding their transformation mechanisms is crucial for assessing their environmental impact.

Atmospheric Degradation Processes of Related Organofluorine Compounds

Fluorinated alcohols, particularly fluorotelomer alcohols (FTOHs), are known to be volatile and can be released into the atmosphere from various consumer and industrial products. rsc.orgrsc.org Once in the atmosphere, these compounds can undergo long-range transport and degradation. rsc.org

Smog chamber studies have demonstrated that FTOHs can be degraded in the atmosphere to produce a series of perfluorinated carboxylic acids (PFCAs). nih.gov This atmospheric degradation is considered a likely contributor to the widespread presence of PFCAs in the environment, including in remote locations like the Arctic. rsc.orgnih.gov The process involves gas-phase peroxy radical cross-reactions, a previously unrecognized significant pathway. nih.gov The atmospheric degradation of hydrofluorocarbons (HFCs) like 1,1,1,3,3-pentafluoropropane is expected to yield products such as carbon dioxide, hydrogen fluoride, and carbonyl fluoride. ecetoc.org

Research on Microbial Defluorination and Biodegradation Relevant to this compound

The carbon-fluorine bond is exceptionally strong, which makes many organofluorine compounds resistant to degradation. scholaris.canih.gov However, research has shown that microbial defluorination and biodegradation of certain fluorinated compounds are possible. While specific studies on the microbial degradation of this compound are limited, research on related compounds provides relevant insights.

Studies on fluorinated carboxylic acids (FCAs) have revealed that the presence of a carbon-carbon double bond (unsaturation) is crucial for biotransformation under anaerobic conditions, proceeding through reductive defluorination and/or hydrogenation pathways. nih.govacs.org For some unsaturated FCAs with trifluoromethyl branches, enhanced degradability and defluorination have been observed. nih.gov

The biotransformation of organofluorine compounds by microorganisms has been studied, though specific investigations into fluorinated drugs and industrial chemicals are still expanding. nih.gov Enzymes such as fluorinases, which can catalyze the formation of a C-F bond, and fluoroacetate (B1212596) dehalogenases, which cleave it, highlight the existence of biochemical pathways for fluorine metabolism. nih.govnih.gov Cometabolic biodegradation, where microorganisms degrading one compound incidentally break down another, has also been demonstrated for chlorinated propanes by propane-oxidizing bacteria, suggesting a potential, though unconfirmed, pathway for related fluorinated compounds. nih.gov

Table 2: Relevant Microbial Degradation Pathways for Organofluorines

Compound Class Key Degradation Feature Conditions
Unsaturated Fluorinated Carboxylic Acids Reductive defluorination/hydrogenation Anaerobic
Polyfluorinated Carboxylic Acids HF elimination at α and β positions Aerobic/Anaerobic
Chlorinated Propanes Cometabolism by propane-oxidizing bacteria Aerobic

This table summarizes findings from research on compounds structurally or functionally related to this compound. nih.govacs.orgnih.gov

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.